5-(4-Tert-butylphenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(4-Tert-butylphenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method includes the condensation of phenolic derivatives with formaldehyde and primary amines, followed by a ring-closure reaction. The reaction conditions often require a solventless environment and temperatures ranging from 160°C to 250°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Tert-butylphenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(4-Tert-butylphenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of high-performance materials, such as polybenzoxazine resins.
Mechanism of Action
The mechanism of action of 5-(4-Tert-butylphenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound can undergo cationic ring-opening polymerization, which is activated by thermal treatment. This process leads to the formation of high-performance polymers with excellent mechanical and dielectric properties .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Tert-butylphenyl)-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 5-(4-Tert-butylphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
Compared to similar compounds, 5-(4-Tert-butylphenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tert-butyl and methoxy groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H28N2O2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C27H28N2O2/c1-27(2,3)20-15-13-19(14-16-20)26-29-23(17-22(28-29)18-9-6-5-7-10-18)21-11-8-12-24(30-4)25(21)31-26/h5-16,23,26H,17H2,1-4H3 |
InChI Key |
OTIJCAIXZVSNST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC=C5)OC |
Origin of Product |
United States |
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